![molecular formula C11H21N3O4 B2710214 N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C CAS No. 1997302-21-2](/img/structure/B2710214.png)
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as nitroarginine methyl ester (NAME) and is used as a potent inhibitor of nitric oxide synthase (NOS) enzymes.
Mecanismo De Acción
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C inhibits the activity of NOS enzymes by binding to the heme group present in the active site of the enzyme. This binding prevents the conversion of L-arginine to NO and citrulline, thus reducing the production of NO in the body. The inhibition of NO production by N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C leads to a decrease in vasodilation, platelet aggregation, and leukocyte adhesion, which are important physiological processes regulated by NO.
Biochemical and Physiological Effects:
The inhibition of NOS enzymes by N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C has several biochemical and physiological effects. It leads to a decrease in NO production, which results in vasoconstriction, increased platelet aggregation, and leukocyte adhesion. The decrease in NO production also affects the immune system, as NO plays a vital role in the regulation of immune function. The inhibition of NOS enzymes by N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C has been shown to have a protective effect in various diseases such as sepsis, stroke, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is a potent inhibitor of NOS enzymes, and its use in lab experiments has several advantages. It helps in the study of the role of NO in various physiological and pathological processes. The inhibition of NOS enzymes by N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is reversible, which allows for the study of the effects of NO on various processes. However, the use of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C has some limitations, as it can have off-target effects on other enzymes and proteins. It is important to use appropriate controls and concentrations of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C to avoid these off-target effects.
Direcciones Futuras
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C has several potential future directions in scientific research. It can be used in the development of new therapies for various diseases such as cancer, stroke, and sepsis. The study of the role of NO in various physiological and pathological processes is an active area of research, and the use of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C can help in the development of new treatments. Further research is needed to study the off-target effects of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C on other enzymes and proteins, and to develop more specific inhibitors of NOS enzymes.
Métodos De Síntesis
The synthesis of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C involves the reaction of L-arginine with nitric oxide synthase inhibitors. The most commonly used method for the synthesis of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is the reaction of L-arginine with NG-methyl-L-arginine (L-NMMA) or NG-nitro-L-arginine methyl ester (L-NAME) in the presence of a base such as sodium hydroxide. The reaction results in the formation of N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C, which is a white crystalline compound.
Aplicaciones Científicas De Investigación
N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C is widely used in scientific research to study the role of nitric oxide (NO) in various physiological and pathological processes. It is used as a potent inhibitor of NOS enzymes, which are responsible for the synthesis of NO in the body. The inhibition of NOS enzymes by N(=[N+]=[N-])Ccocccocc(=O)OC(C)(C)C helps in the study of the role of NO in various diseases such as cardiovascular diseases, cancer, and neurodegenerative diseases.
Propiedades
IUPAC Name |
tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4/c1-11(2,3)18-10(15)9-17-7-4-6-16-8-5-13-14-12/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUAPLLIWWJLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-[3-(2-azidoethoxy)propoxy]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

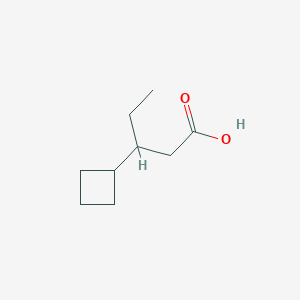
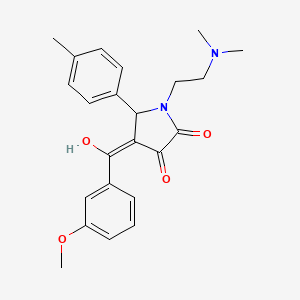
![4-benzoyl-N-((2-(methylthio)benzo[d]thiazol-6-yl)carbamothioyl)benzamide](/img/structure/B2710138.png)
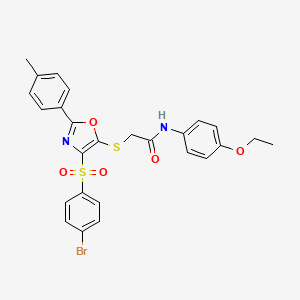
![2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2710140.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2710141.png)
![Rel-(3aR,8aS)-octahydro-2H-furo[3,2-c]azepine hydrochloride](/img/structure/B2710143.png)
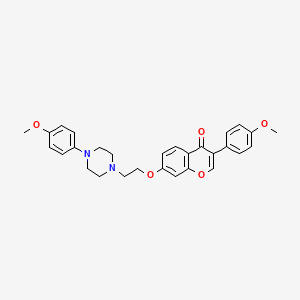
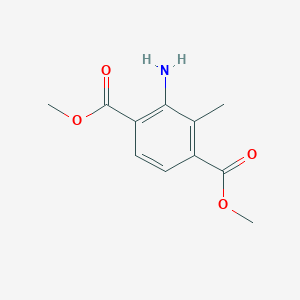

![2-(ethylthio)-N-(4-fluorophenyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2710147.png)
![N-(6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)prop-2-enamide](/img/structure/B2710148.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)
![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)